N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea
Description
Properties
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-(1,2,2-trichloroethenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl4FN2OS/c13-8-2-1-3-9(17)7(8)6-21-5-4-18-12(20)19-11(16)10(14)15/h1-3H,4-6H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJCJGXFVAXJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCCNC(=O)NC(=C(Cl)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl4FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Thioether Formation :
- Reagents : 2-Chloro-6-fluorobenzyl chloride reacts with cysteamine in the presence of a base (e.g., NaOH or K₂CO₃).
- Solvent : Ethanol or dimethylformamide (DMF) at 60–80°C for 6–12 hours.
- Mechanism : The thiol group of cysteamine displaces the chloride via an SN2 mechanism, forming the thioether bond.
Workup :
Urea Bond Formation
The final step involves the reaction of the amine intermediate with 1,2,2-trichlorovinyl isocyanate to form the target urea derivative.
Reaction Protocol
Reagents and Solvents :
Conditions :
Purification :
Table 1: Synthetic Pathway Overview
Alternative Routes and Modifications
Carbamoyl Chloride Route
Instead of using an isocyanate, the urea bond can be formed via reaction with 1,2,2-trichlorovinyl carbamoyl chloride. This method requires stringent anhydrous conditions but offers higher yields in some cases.
Solid-Phase Synthesis
A patent (CN111039858A) describes a streamlined approach using polymer-supported reagents to minimize purification steps, though catalyst costs remain a limitation.
Critical Analysis of Methodologies
Challenges and Optimizations
- Intermediate Stability : The amine intermediate is hygroscopic, necessitating storage under inert gas.
- Isocyanate Reactivity : 1,2,2-Trichlorovinyl isocyanate is moisture-sensitive; reactions require rigorous drying.
- Yield Improvements : Using excess isocyanate (1.5 equiv) and low temperatures (0°C) improves yields to ~65–70%.
Comparative Efficiency
- Traditional vs. Solid-Phase : The conventional solution-phase method achieves higher purity (>95% by HPLC) but involves complex workups. Solid-phase synthesis reduces steps but yields ~50–60% purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trichlorovinyl group can be reduced to a dichlorovinyl or monochlorovinyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the trichlorovinyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dichlorovinyl, monochlorovinyl derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs with Urea Backbones
Key Observations :
- Compared to Fluometuron, the target’s trichlorovinyl group may confer enhanced persistence in environmental matrices but raises toxicity concerns .
- The 1,2,2-trichlorovinyl moiety is shared with hexaflumuron (), a known insect growth regulator, suggesting a similar mechanism of action (e.g., chitin synthesis disruption) .
Thioether-Containing Compounds ()
Compounds such as N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (Compound 55, ) share the thioether motif but replace the chlorofluorobenzyl group with thienylmethyl or isoxazolylmethyl substituents. Differences include:
- Aromatic systems : Thiophene (in Compound 55) vs. chlorofluorobenzene (target compound). Thiophene’s electron-rich nature may alter binding to biological targets.
- Functional groups : The target’s urea group contrasts with benzamide linkages in derivatives, affecting hydrogen-bonding capacity and metabolic stability .
Halogenated Ureas in Agrochemicals ()
- Novaluron (): Contains a trifluoromethoxy group and acts as a broad-spectrum insecticide. The target compound’s chlorofluorobenzyl group may offer similar bioactivity but with distinct selectivity.
- N-[2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea (): Shares the trichlorovinylurea group but incorporates a phenoxy-trifluoromethylphenyl chain, likely enhancing herbicidal activity .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The trichlorovinyl group is critical for pesticidal activity, as seen in hexaflumuron and teflubenzuron . The 2-chloro-6-fluorobenzyl thioether may improve bioavailability compared to non-thioether analogs ().
- Toxicity and Environmental Impact :
- High halogen content (4 Cl, 1 F) raises concerns about environmental persistence and bioaccumulation, necessitating further ecotoxicological studies.
- Synthetic Challenges :
- The thioether linkage requires controlled reaction conditions to avoid oxidation to sulfones, which could reduce activity .
Biological Activity
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C17H16Cl3FNOS
- Molecular Weight : 404.4 g/mol
- Purity : Typically around 95%.
Structure
The compound features a urea moiety linked to a thioether and a trichlorovinyl group, which may contribute to its biological activity.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a variety of biological activities:
- Antiviral Activity : Urea derivatives have shown promise as antiviral agents. For instance, certain thiourea derivatives have been reported to inhibit viral replication in vitro .
- Antitumor Activity : Compounds with thiourea moieties have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and viral replication.
- Interaction with Cellular Pathways : The compound may affect signaling pathways related to inflammation and apoptosis.
Study 1: Antiviral Efficacy
A study evaluated the antiviral properties of thiourea derivatives against influenza virus. The results indicated that specific derivatives inhibited viral replication by interfering with the viral entry process. The minimal inhibitory concentration (MIC) was found to be effective at concentrations as low as 10 μg/mL .
Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of thiourea compounds on human breast cancer cells (MCF-7). The study revealed that certain derivatives induced apoptosis and significantly reduced cell viability, with IC50 values ranging from 5 to 15 μM depending on the specific derivative tested .
Study 3: Anti-inflammatory Properties
Research focusing on the anti-inflammatory effects of urea derivatives demonstrated that they could reduce pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in inflammatory diseases such as arthritis .
Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
